

# Molecular structure and formula of (2,4-difluorophenyl)methanesulfonyl chloride

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## Compound of Interest

Compound Name: (2,4-difluorophenyl)methanesulfonyl Chloride

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## An In-Depth Technical Guide to (2,4-difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(2,4-difluorophenyl)methanesulfonyl chloride** is a halogenated organosulfur compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity that is leveraged in the synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **(2,4-difluorophenyl)methanesulfonyl chloride**. It details a plausible experimental protocol for its synthesis and presents a summary of its known applications as a reactive intermediate in the development of therapeutic agents.

### Molecular Structure and Properties

**(2,4-difluorophenyl)methanesulfonyl chloride** is a white crystalline solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub> O <sub>2</sub> S	[2]
Molecular Weight	226.63 g/mol	[2]
CAS Number	179524-68-6	[2]
Melting Point	40-41 °C	[3]
Physical State	White crystalline solid	[3]

The molecular structure of **(2,4-difluorophenyl)methanesulfonyl chloride** is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4. This difluorinated phenyl group is connected to a sulfonyl chloride group via a methylene bridge.

Molecular Structure of **(2,4-difluorophenyl)methanesulfonyl chloride**

## Experimental Protocols

### Synthesis of (2,4-difluorophenyl)methanesulfonyl chloride

A common method for the synthesis of **(2,4-difluorophenyl)methanesulfonyl chloride** involves a two-step process starting from 2,4-difluorobenzyl chloride. The first step is the formation of the corresponding sodium sulfonate salt, followed by chlorination to yield the final product.

#### Step 1: Synthesis of Sodium (2,4-difluorophenyl)methanesulfonate

This procedure is adapted from the general synthesis of sodium alkanesulfonates.

- Materials:
  - 2,4-difluorobenzyl chloride
  - Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
  - Water

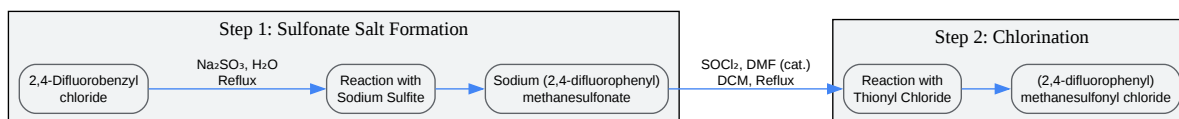
- Ethanol
- Procedure:
  - A solution of sodium sulfite (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - 2,4-difluorobenzyl chloride (1.0 equivalent) is added to the flask.
  - The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, the mixture is cooled to room temperature.
  - The product, sodium (2,4-difluorophenyl)methanesulfonate, will precipitate out of the solution upon cooling or by the addition of ethanol.
  - The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

#### Step 2: Synthesis of **(2,4-difluorophenyl)methanesulfonyl chloride**

This procedure is a modification of the standard method for converting sulfonic acid salts to sulfonyl chlorides.[3]

- Materials:
  - Sodium (2,4-difluorophenyl)methanesulfonate
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - N,N-Dimethylformamide (DMF) (catalytic amount)
  - Anhydrous dichloromethane (DCM)
- Procedure:
  - Sodium (2,4-difluorophenyl)methanesulfonate (1.0 equivalent) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- A catalytic amount of N,N-dimethylformamide is added to the suspension.
- Thionyl chloride (2.0-3.0 equivalents) is added dropwise to the stirred suspension at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by the cessation of gas evolution (SO<sub>2</sub> and HCl).
- Once the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and dichloromethane are removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford **(2,4-difluorophenyl)methanesulfonyl chloride** as a white crystalline solid.



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### Synthetic Workflow for **(2,4-difluorophenyl)methanesulfonyl chloride**

## Applications in Drug Development

**(2,4-difluorophenyl)methanesulfonyl chloride** is a valuable reagent for introducing the (2,4-difluorophenyl)methylsulfonyl moiety into organic molecules. This functional group can modulate the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a wide range of pharmaceuticals.

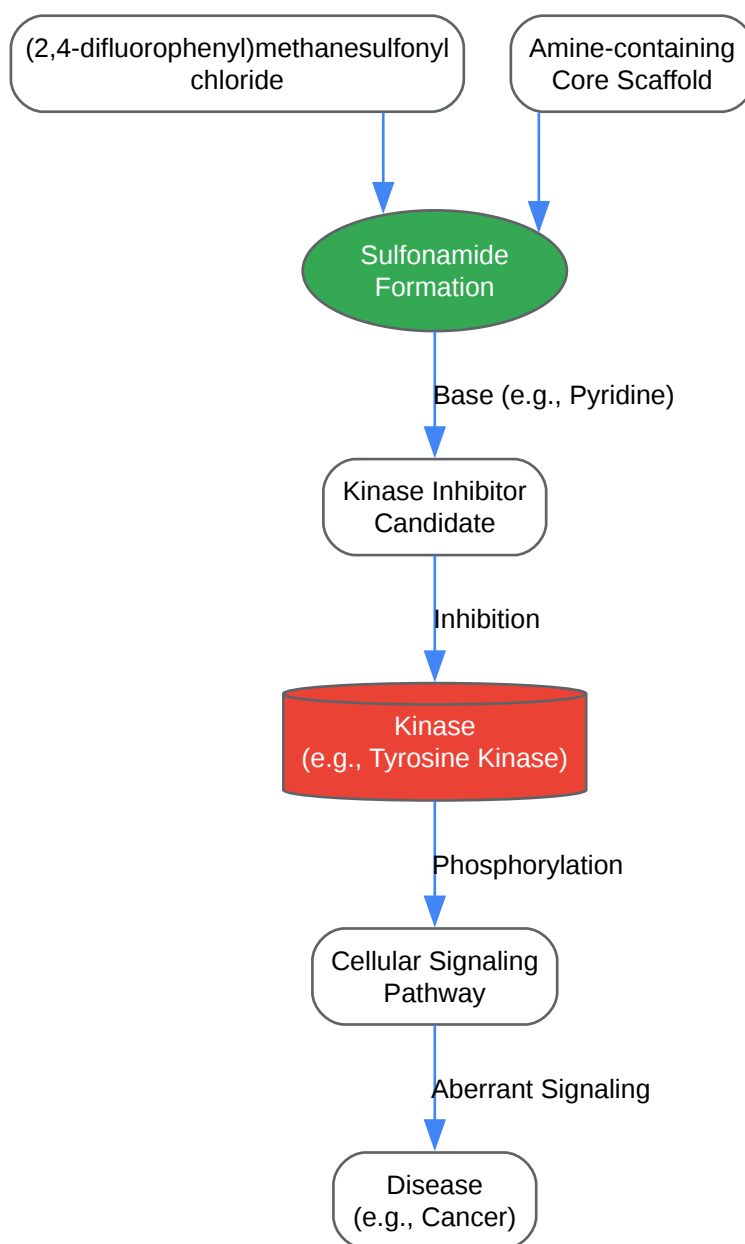
While specific examples detailing the use of **(2,4-difluorophenyl)methanesulfonyl chloride** in the synthesis of marketed drugs are not readily available in the public domain, its structural features are present in various biologically active compounds, particularly enzyme inhibitors.

The 2,4-difluoro substitution pattern on the phenyl ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

## Role as an Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The sulfonamide group can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of kinases.

The general synthetic approach involves the reaction of **(2,4-difluorophenyl)methanesulfonyl chloride** with a primary or secondary amine on a core scaffold designed to target a specific kinase.



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Logical relationship in the synthesis of kinase inhibitors

## Safety and Handling

**(2,4-difluorophenyl)methanesulfonyl chloride** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. As a reactive sulfonyl chloride, it will react with moisture, including atmospheric humidity, to

produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

## Conclusion

**(2,4-difluorophenyl)methanesulfonyl chloride** is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structural and reactive properties make it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. This guide provides a foundational understanding of its chemistry, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative medicines.

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